(R)-Piperidine-3-sulfonamide
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Overview
Description
rel-(3R)-piperidine-3-sulfonamide: is a chiral compound with significant interest in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfonamide functional group. The compound’s unique stereochemistry and functional groups make it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R)-piperidine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Chiral Resolution: The chiral center at the 3-position of the piperidine ring is resolved using chiral catalysts or reagents to obtain the desired (3R)-enantiomer.
Industrial Production Methods: Industrial production of rel-(3R)-piperidine-3-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rel-(3R)-piperidine-3-sulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: rel-(3R)-piperidine-3-sulfonamide is used as a building block in organic synthesis. Its unique stereochemistry allows for the creation of chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, rel-(3R)-piperidine-3-sulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, making it a valuable tool in enzyme kinetics and inhibition studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its chiral nature allows for the development of enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, rel-(3R)-piperidine-3-sulfonamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of rel-(3R)-piperidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The chiral center at the 3-position of the piperidine ring plays a crucial role in determining the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
rel-(3S)-piperidine-3-sulfonamide: The enantiomer of rel-(3R)-piperidine-3-sulfonamide, with different stereochemistry at the 3-position.
Piperidine-3-sulfonamide: A non-chiral analog without the specific (3R) configuration.
N-methylpiperidine-3-sulfonamide: A derivative with a methyl group on the nitrogen atom.
Uniqueness: rel-(3R)-piperidine-3-sulfonamide is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can significantly influence the compound’s biological activity and interactions with molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C5H12N2O2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
(3R)-piperidine-3-sulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m1/s1 |
InChI Key |
RYMQXPUHFWFSSQ-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)S(=O)(=O)N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)N |
Origin of Product |
United States |
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